molecular formula C18H22N2O4 B11143240 8-[(5-methoxy-1H-indol-1-yl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane

8-[(5-methoxy-1H-indol-1-yl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B11143240
M. Wt: 330.4 g/mol
InChI Key: KSXNAXFQZKYWPY-UHFFFAOYSA-N
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Description

8-[(5-methoxy-1H-indol-1-yl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane is a complex organic compound that features an indole moiety, a spirocyclic structure, and various functional groups.

Preparation Methods

The synthesis of 8-[(5-methoxy-1H-indol-1-yl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The spirocyclic structure can be introduced through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts . Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.

Chemical Reactions Analysis

8-[(5-methoxy-1H-indol-1-yl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 8-[(5-methoxy-1H-indol-1-yl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H22N2O4

Molecular Weight

330.4 g/mol

IUPAC Name

1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-(5-methoxyindol-1-yl)ethanone

InChI

InChI=1S/C18H22N2O4/c1-22-15-2-3-16-14(12-15)4-7-20(16)13-17(21)19-8-5-18(6-9-19)23-10-11-24-18/h2-4,7,12H,5-6,8-11,13H2,1H3

InChI Key

KSXNAXFQZKYWPY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CC(=O)N3CCC4(CC3)OCCO4

Origin of Product

United States

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